molecular formula C18H20FNO4 B4654777 N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide

N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide

Cat. No.: B4654777
M. Wt: 333.4 g/mol
InChI Key: JIWXBIJKINAXLE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with a 3,4-dimethoxyphenyl group and a 4-fluorophenoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide typically involves the following steps:

    Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with an amine to form the amide bond.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution reaction where the 3,4-dimethoxyphenyl group is introduced to the butanamide backbone.

    Attachment of the 4-Fluorophenoxy Group: The final step involves the reaction of the intermediate compound with a fluorophenol derivative to attach the 4-fluorophenoxy group.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(3,4-dimethoxyphenyl)-2-(4-bromophenoxy)butanamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4/c1-4-15(24-14-8-5-12(19)6-9-14)18(21)20-13-7-10-16(22-2)17(11-13)23-3/h5-11,15H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXBIJKINAXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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